molecular formula C19H20ClNO4S B14611513 Methanesulfonic acid--4-(2-chloro-9H-xanthen-9-ylidene)piperidine (1/1) CAS No. 60085-99-6

Methanesulfonic acid--4-(2-chloro-9H-xanthen-9-ylidene)piperidine (1/1)

Cat. No.: B14611513
CAS No.: 60085-99-6
M. Wt: 393.9 g/mol
InChI Key: KJOCPEKKUHGOJA-UHFFFAOYSA-N
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Description

Methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine (1/1) is a complex organic compound with the molecular formula C20H22ClNO4S. This compound is known for its unique structure, which combines the properties of methanesulfonic acid and a xanthene derivative. It has a molecular weight of 407.911 g/mol and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine involves several steps. One common method includes the reaction of 4-(2-chloro-9H-xanthen-9-ylidene)-1-methylpiperidine with methanesulfonic acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include the use of catalysts and specific temperature and pressure settings to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine is unique due to its combination of methanesulfonic acid and xanthene derivative properties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

60085-99-6

Molecular Formula

C19H20ClNO4S

Molecular Weight

393.9 g/mol

IUPAC Name

4-(2-chloroxanthen-9-ylidene)piperidine;methanesulfonic acid

InChI

InChI=1S/C18H16ClNO.CH4O3S/c19-13-5-6-17-15(11-13)18(12-7-9-20-10-8-12)14-3-1-2-4-16(14)21-17;1-5(2,3)4/h1-6,11,20H,7-10H2;1H3,(H,2,3,4)

InChI Key

KJOCPEKKUHGOJA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1CNCCC1=C2C3=CC=CC=C3OC4=C2C=C(C=C4)Cl

Origin of Product

United States

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